Cecropin B is classified as an antimicrobial peptide, specifically within the cecropin family. It is derived from the Bombyx mori species, which is known for its significant role in sericulture. The cecropins are part of a larger group of peptides that are produced by insects as a defense mechanism against microbial infections. This classification highlights their evolutionary importance in the immune systems of various insect species .
The synthesis of cecropin B can be accomplished through several methods, with solid-phase peptide synthesis being the most common. This technique utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the assembly of peptide chains. The synthesized peptide is then purified using reversed-phase high-performance liquid chromatography. Analytical methods such as mass spectrometry and amino acid analysis are employed to confirm the purity and identity of the synthesized peptide .
The molecular structure of cecropin B has been investigated through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Cecropin B interacts with bacterial membranes through various mechanisms, leading to cell lysis or disruption.
The mechanism by which cecropin B exerts its antimicrobial effects involves several steps:
Cecropin B possesses distinct physical and chemical properties that contribute to its functionality:
Cecropin B has significant potential in scientific research and practical applications:
Cecropin-B, a cationic antimicrobial peptide (AMP), represents a cornerstone of the innate immune response across diverse insect lineages. First isolated from the hemolymph of immunized Hyalophora cecropia pupae (Lepidoptera) [10], this 35-37 residue peptide exhibits broad-spectrum activity primarily against Gram-negative bacteria. Phylogenetic analysis reveals its widespread but discontinuous distribution across Insecta, with conserved presence documented in Lepidoptera, Diptera, Coleoptera, and Hymenoptera [4] [6]. The 1KITE (1000 Insect Transcriptome Evolution) project screened 105 representative insect transcriptomes, identifying 108 Cecropin genes spanning all major hexapod lineages, confirming deep evolutionary roots within Holometabola [4]. Notably, genomic clustering is a recurring feature, exemplified by the Drosophila melanogaster cecropin locus at 99E2, harboring four functional genes (CecA1, CecA2, CecB, CecC) and pseudogenes, indicative of tandem gene duplication events [5] [6]. This synteny is conserved in Drosophila virilis and Drosophila yakuba, suggesting ancestral linkage predating speciation [6]. Cecropin-B expression is predominantly fat body-driven and highly inducible via Toll and Imd immune pathways upon microbial challenge, though constitutive expression occurs in barrier epithelia like the midgut [3] [5] [7].
Table 1: Phylogenetic Distribution of Cecropin-B Across Major Insect Orders
Insect Order | Representative Species | Gene Copies | Induction Pathway | Key References |
---|---|---|---|---|
Lepidoptera | Hyalophora cecropia | Multiple | Toll/Imd | [1] [10] |
Anticarsia gemmatalis | 1 (Cecropin B-like) | Humoral immune response | [3] [8] | |
Diptera | Drosophila melanogaster | 4 (CecA1,A2,B,C) | Toll/Imd | [5] [6] |
Aedes aegypti | 10 (Aacec A-J) | Toll/Imd | [7] | |
Coleoptera | Harmonia axyridis | >50 predicted | Presumed Toll/Imd | [4] |
Mecoptera | Panorpa vulgaris | 1 identified | Transcriptome evidence | [4] |
Siphonaptera | Tunga penetrans | 1 identified | Transcriptome evidence | [4] |
The genomic architecture of cecropin-B genes exhibits conserved motifs amid lineage-specific diversification. The foundational H. cecropia preprocecropin B gene spans 1,035 bp, featuring a single 514-bp intron splitting the 5' untranslated region (UTR) from the coding sequence [10]. Translation yields a 62-residue prepropeptide cleaved to release the mature 35-amino acid peptide. A conserved insect cap site (ATCATTC) is critical for transcription initiation [10]. Evolutionary analyses reveal recurrent intragenic recombination and introgression events, contributing to high nucleotide diversity within species like D. melanogaster [6]. This birth-and-death evolution model generates paralogous variants:
High-throughput screening of the 1KITE dataset demonstrates significant sequence divergence in mature peptide regions, particularly in residues governing amphipathicity and membrane interaction. Despite this, core structural elements persist: an N-terminal helical domain with cationic residues (e.g., Lys, Arg) and a hydrophobic C-terminus – adaptations optimizing bacterial membrane permeabilization [4]. Positive selection signatures (dN/dS >1) in substrate-binding residues underscore evolutionary arms races with pathogens [6].
Lepidoptera harbor the most extensively characterized cecropin-B variants, exhibiting species-specific adaptations in expression and function:
Table 2: Functional Properties of Lepidopteran Cecropin-B Homologs
Species | Peptide Designation | Molecular Mass (kDa) | Key Expression Tissues/Stages | Documented Activity |
---|---|---|---|---|
Anticarsia gemmatalis | AgCecropB | 4.6 | Midgut, immune-inducible | 50% growth inhibition of B. thuringiensis (Gram+) |
Mythimna separata | MscecropinB | ~4.0 (predicted) | Fat body, hemolymph, prepupae | Defense against B. bassiana and B. thuringiensis; impacts eclosion |
Bombyx mori | Bmcecropin B6 | ~4.0 | Fat body (highly inducible) | Broad-spectrum antibacterial activity |
Hyalophora cecropia | Cecropin B | 3.79 | Hemolymph (immunized pupae) | Prototype peptide; Gram-negative membrane disruption |
Sequence alignment of lepidopteran cecropin-B reveals conserved motifs: a highly cationic N-terminus (e.g., KWKVFKKIE in AgCecropB) and a hydrophobic C-terminal amphipathic helix. Variations occur in linker regions and charge density, potentially influencing target specificity. For instance, AgCecropB’s efficacy against Gram-positive B. thuringiensis contrasts with the Gram-negative selectivity of classical cecropins, possibly due to enhanced stability or novel interactions with teichoic acids [1] [3] [8]. This functional diversification underscores adaptive fine-tuning to ecological niches and pathogen pressures.
Table 3: Conserved Structural Motifs in Lepidopteran Cecropin-B Peptides
Structural Region | Conserved Motif/Properties | Functional Significance | Variability |
---|---|---|---|
N-terminus | High density of Lys (K)/Arg (R) residues | Electrostatic interaction with bacterial membranes | Length (5-8 residues); K/R ratio |
Central Hinge | Glycine-rich or flexible residues | Allows helix bending upon membrane insertion | Sequence length; presence of Proline |
C-terminal Helix | Amphipathic α-helix | Hydrophobic pore formation in lipid bilayers | Hydrophobicity index; helical propensity |
Mature Peptide Length | 35-40 residues | Optimal for membrane disruption | +/- 2-5 residues across species |
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